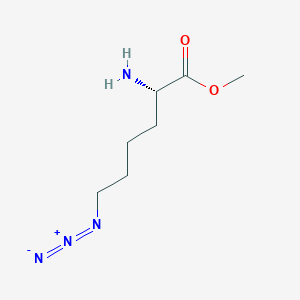

Methyl(S)-2-amino-6-azidohexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl(S)-2-amino-6-azidohexanoate is a useful research compound. Its molecular formula is C7H14N4O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition

Recent studies have highlighted the potential of amino amide derivatives, including methyl(S)-2-amino-6-azidohexanoate, as inhibitors of histone deacetylases (HDACs). These enzymes play a crucial role in gene expression regulation and are implicated in various cancers. Research has shown that certain derivatives can effectively inhibit HDAC6, leading to anti-proliferative effects on cancer cells such as HeLa cells. The mechanism involves the formation of bidentate chelate complexes with zinc ions in the active site of HDAC6, which stabilizes the inhibitor-enzyme complex and enhances its efficacy .

1.2 Fibrinolysis Inhibition

This compound is structurally related to 6-aminohexanoic acid, a known inhibitor of fibrinolysis. This property makes it a candidate for therapeutic applications in conditions where enhanced hemostasis is required, such as during surgical procedures or in patients with bleeding disorders . The compound's ability to modulate fibrinolytic pathways could be explored further for developing new hemostatic agents.

Bioconjugation and Chemical Biology

2.1 Site-Specific Modifications

The azido group present in this compound allows for click chemistry applications, particularly in bioconjugation techniques. The azide can react with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules to proteins or other substrates. This property is valuable for developing targeted drug delivery systems and studying protein interactions in biological systems .

2.2 Peptide Synthesis

The compound can also serve as an intermediate in peptide synthesis, where its amino group can participate in coupling reactions to form peptide bonds. This application is particularly relevant in the synthesis of modified peptides that may exhibit enhanced biological activities or stability compared to their unmodified counterparts .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can be utilized to synthesize functionalized polymers. Its azido functionality allows for post-polymerization modifications, enabling the incorporation of diverse chemical functionalities into polymer matrices. This capability is crucial for developing smart materials with tailored properties for specific applications such as drug delivery systems or responsive materials .

Case Study 1: HDAC Inhibition

A study investigated a series of amino amide derivatives as potential HDAC inhibitors, including this compound. The results demonstrated significant anti-cancer activity through molecular docking studies and biological assays, confirming its potential as a therapeutic agent against tumors by modulating epigenetic regulation .

Case Study 2: Bioconjugation Applications

Research focused on using this compound for site-specific labeling of proteins via click chemistry. The study successfully demonstrated the efficient conjugation of fluorescent probes to target proteins, highlighting its utility in tracking protein dynamics and interactions within cellular environments .

Eigenschaften

CAS-Nummer |

159610-91-0 |

|---|---|

Molekularformel |

C7H14N4O2 |

Molekulargewicht |

186.21 g/mol |

IUPAC-Name |

methyl (2S)-2-amino-6-azidohexanoate |

InChI |

InChI=1S/C7H14N4O2/c1-13-7(12)6(8)4-2-3-5-10-11-9/h6H,2-5,8H2,1H3/t6-/m0/s1 |

InChI-Schlüssel |

ZZXWLEXVDICLOH-LURJTMIESA-N |

Isomerische SMILES |

COC(=O)[C@H](CCCCN=[N+]=[N-])N |

Kanonische SMILES |

COC(=O)C(CCCCN=[N+]=[N-])N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.